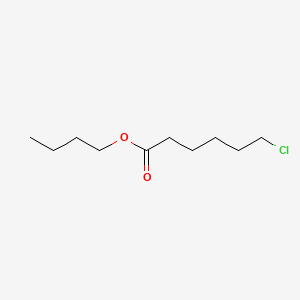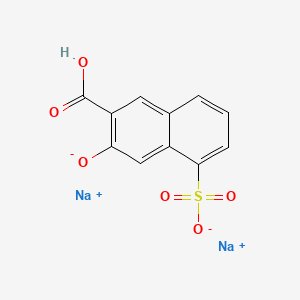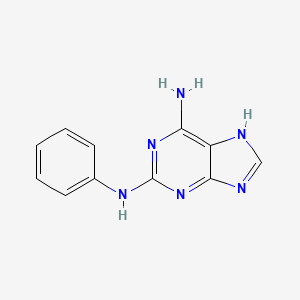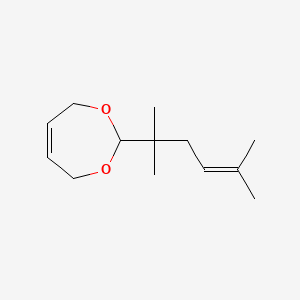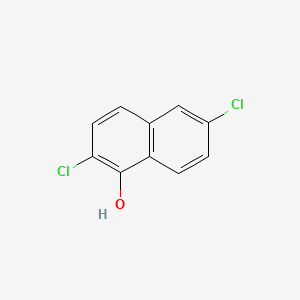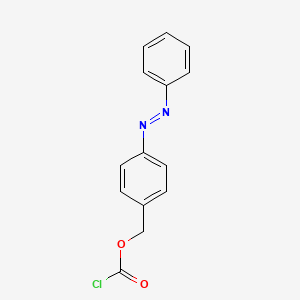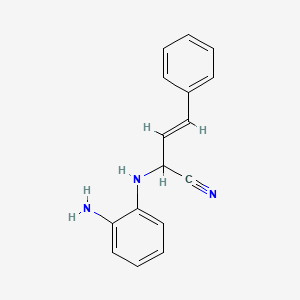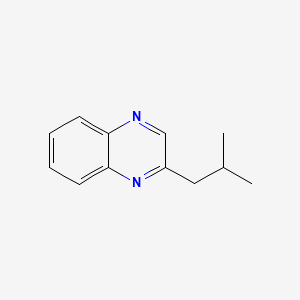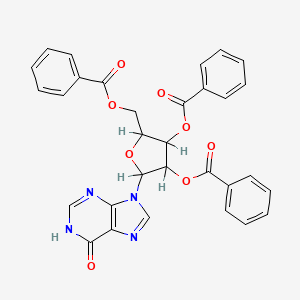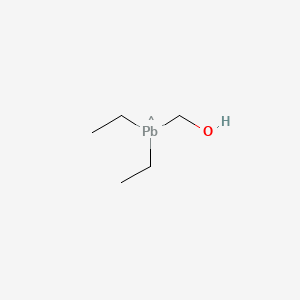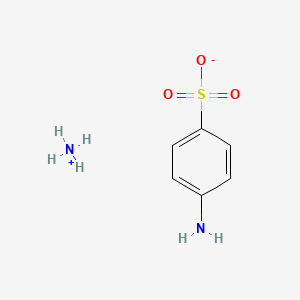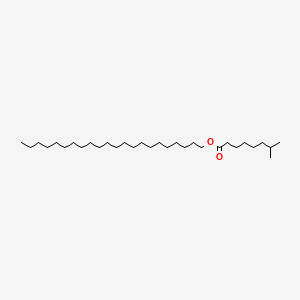
Docosyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl isononanoate is an ester compound formed from docosyl alcohol and isononanoic acid. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and non-greasy texture, making it a popular ingredient in various skincare formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl isononanoate is synthesized through an esterification reaction between docosyl alcohol and isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient removal of water and unreacted starting materials, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Docosyl isononanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosyl alcohol and isononanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol. This reaction is catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).
Major Products Formed
Hydrolysis: Docosyl alcohol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Docosyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its potential as a skin-conditioning agent in topical formulations.
Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.
Mechanism of Action
Docosyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and silky feel.
Comparison with Similar Compounds
Docosyl isononanoate can be compared with other similar esters such as docosyl docosanoate and isononyl isononanoate.
Docosyl docosanoate: Similar in structure but derived from docosanoic acid instead of isononanoic acid. It has similar emollient properties but may differ in texture and stability.
Isononyl isononanoate: A branched-chain ester with a lighter feel compared to this compound. It is often used in formulations where a less greasy texture is desired.
This compound stands out due to its balanced emollient properties, providing both stability and a non-greasy feel, making it a versatile ingredient in various formulations.
Properties
CAS No. |
84989-44-6 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
docosyl 7-methyloctanoate |
InChI |
InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-31(32)28-25-23-24-27-30(2)3/h30H,4-29H2,1-3H3 |
InChI Key |
RVLCVSUGRUWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


